6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVZZWBJRRTGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036712-57-8 | |
| Record name | 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 1,2 Dihydroisoquinolin 1 Ones
Established Synthetic Strategies for the Core 1,2-Dihydroisoquinolin-1-one Scaffold
A variety of powerful chemical reactions have been honed for the synthesis of the 1,2-dihydroisoquinolin-1-one skeleton. These methods offer different advantages in terms of substrate scope, efficiency, and stereocontrol.
Multicomponent Reaction Approaches (e.g., Castagnoli–Cushman Reaction)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Castagnoli–Cushman reaction is a prime example of an MCR used to generate substituted 1,2-dihydroisoquinolin-1-ones. This reaction typically involves the condensation of a homophthalic anhydride with an imine, which can be pre-formed or generated in situ from an aldehyde and an amine. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgnih.govnih.govrsc.org
The reaction proceeds with high diastereoselectivity, often favoring the cis arrangement of the substituents at the 3- and 4-positions. A key advantage of this method is the ability to introduce a carboxylic acid group at the C4 position, which can be a handle for further functionalization. nih.govrsc.org Mechanistic studies have shed light on the intricate pathways of this reaction, allowing for improved reaction conditions and broader applicability. organic-chemistry.orgnih.gov
Intramolecular Cyclization Reactions (e.g., Bischler–Nepieralski Cyclization variations)
The Bischler–Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be precursors to 1,2-dihydroisoquinolin-1-ones. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org The resulting 3,4-dihydroisoquinoline can then be oxidized to the corresponding isoquinolin-1(2H)-one.
Variations of this reaction have been developed to improve yields and expand the substrate scope. The reaction is most effective for arenes bearing electron-donating groups. nrochemistry.com The choice of cyclizing agent and reaction conditions can significantly influence the outcome of the reaction. wikipedia.org
Metal-Catalyzed Annulation and Cross-Coupling Reactions (e.g., Rh(III)-catalyzed annulations, palladacycle carbonylation)
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems. Rhodium(III)-catalyzed C-H activation and annulation reactions of benzamides with alkynes or alkenes provide a direct and atom-economical route to 1,2-dihydroisoquinolin-1-ones. organic-chemistry.org This methodology allows for the formation of the isoquinolinone core with high regioselectivity.
Palladium-catalyzed reactions have also been extensively employed. Palladacycle carbonylation, for instance, offers a route to this scaffold. Furthermore, palladium-catalyzed cascade reactions, such as the cyclization-coupling of trisubstituted allenamides with arylboronic acids, have been developed for the synthesis of highly substituted 1,2-dihydroisoquinolines. nih.gov
Organocatalytic Asymmetric Synthesis Pathways (e.g., Aza-Henry–Hemiaminalization–Oxidation Sequence)
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has provided elegant solutions for the asymmetric synthesis of chiral molecules. An organocatalytic aza-Henry–hemiaminalization–oxidation sequence has been developed for the enantioselective synthesis of 3,4-disubstituted 1,2-dihydroisoquinolin-1-ones. This one-pot procedure starts from 2-(nitromethyl)benzaldehydes and imines, and utilizes a chiral organocatalyst to control the stereochemical outcome.
Cascade Alkylarylation and Functionalization Strategies
Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, offer a rapid and efficient way to build molecular complexity. Cascade alkylarylation of substituted N-allylbenzamides has been developed for the construction of dihydroisoquinolin-1(2H)-ones. These reactions proceed through a sequence of alkylation and intramolecular cyclization, often initiated by the functionalization of a C(sp³)–H bond.
Synthetic Routes Specifically Employing Halogenated Precursors for Dihydroisoquinolinone Construction
The introduction of halogen atoms onto the 1,2-dihydroisoquinolin-1-one scaffold can significantly modulate the physicochemical and biological properties of the molecule. Several of the established synthetic strategies can be adapted to use halogenated starting materials.
A plausible approach to the synthesis of the target molecule, 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one , would likely involve a Bischler-Napieralski-type cyclization. nrochemistry.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The synthesis would commence with a dihalogenated phenethylamine, specifically 2-(3-bromo-4-chlorophenyl)ethan-1-amine. This starting material could potentially be synthesized from 3-bromo-4-chlorotoluene through a series of standard transformations.
The key steps would be:
Amide Formation: The 2-(3-bromo-4-chlorophenyl)ethan-1-amine would be acylated, for example with acetyl chloride, to form the corresponding N-(2-(3-bromo-4-chlorophenyl)ethyl)acetamide.
Intramolecular Cyclization: This amide would then undergo a Bischler-Napieralski cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃). This would lead to the formation of a 3,4-dihydroisoquinoline intermediate. nrochemistry.comwikipedia.org The regioselectivity of the cyclization would be directed by the electronic effects of the halogen substituents.
Oxidation: The resulting dihalogenated 3,4-dihydroisoquinoline would then be oxidized to the desired 1,2-dihydroisoquinolin-1-one.
Alternatively, metal-catalyzed methods could be employed. For instance, a rhodium(III)-catalyzed annulation of a 3-bromo-4-chlorobenzamide with an appropriate alkyne or alkene could potentially yield the desired product. Similarly, palladium-catalyzed methodologies have shown promise in the synthesis of halogenated isoquinolinone derivatives.
Organocatalytic approaches have also demonstrated their utility in constructing halogenated dihydroisoquinolinones. For example, the aza-Henry–hemiaminalization–oxidation sequence has been successfully applied to halogenated benzaldehydes, indicating the feasibility of incorporating halogens into the final product using this method.
Below is a table summarizing the key synthetic strategies and their applicability to halogenated precursors.
| Synthetic Strategy | General Description | Applicability to Halogenated Precursors | Key Intermediates/Reactants |
| Castagnoli–Cushman Reaction | Three-component reaction of a homophthalic anhydride, an amine, and an aldehyde. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgnih.govnih.govrsc.org | Applicable with halogenated anilines or benzaldehydes. | Halogenated anilines, Halogenated benzaldehydes, Homophthalic anhydride. |
| Bischler–Napieralski Cyclization | Intramolecular cyclization of a β-arylethylamide. nrochemistry.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.org | A primary route for synthesizing halogenated dihydroisoquinolines from corresponding halogenated phenethylamides. | Halogenated β-phenethylamides. |
| Rh(III)-Catalyzed Annulation | C-H activation and annulation of benzamides with alkynes/alkenes. organic-chemistry.org | Feasible with halogenated benzamides, though electronic effects of halogens need to be considered. | Halogenated benzamides. |
| Palladium-Catalyzed Reactions | Various methods including palladacycle carbonylation and cascade reactions. nih.gov | Demonstrated utility in synthesizing bromo-substituted dihydroisoquinolines. | Halogenated aryl precursors. |
| Organocatalytic Asymmetric Synthesis | e.g., Aza-Henry–Hemiaminalization–Oxidation sequence. | Successfully employed with halogenated benzaldehydes. | Halogenated 2-(nitromethyl)benzaldehydes. |
Regioselective Introduction of Halogen Substituents
Direct halogenation of the 1,2-dihydroisoquinolin-1-one nucleus presents a challenge in controlling regioselectivity. The outcome of electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzene (B151609) ring. For a 1,2-dihydroisoquinolin-1-one, the fused lactam ring acts as a deactivating group, directing incoming electrophiles primarily to the meta positions relative to the point of fusion.
Achieving a specific 6-bromo-7-chloro substitution pattern through direct, stepwise halogenation is synthetically challenging. For instance, introducing a chlorine atom at the 7-position of a pre-existing 6-bromo-1,2-dihydroisoquinolin-1-one would be difficult to control due to the mixed directing effects of the bromine atom and the heterocyclic ring. Similarly, brominating a 7-chloro-1,2-dihydroisoquinolin-1-one would likely lead to a mixture of products. Therefore, this approach is generally less favored for the synthesis of specifically di-halogenated isoquinolinones.
Utilization of Brominated and Chlorinated Building Blocks
A more controlled and widely employed strategy involves the use of aromatic precursors that already possess the desired halogenation pattern. For the synthesis of this compound, a plausible starting material is 3-bromo-4-chlorotoluene. This compound can be synthesized through the bromination of 4-chlorotoluene. google.com
The synthesis can proceed through the following key transformations:
Oxidation of the Methyl Group: The methyl group of 3-bromo-4-chlorotoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid to yield 3-bromo-4-chlorobenzoic acid. guidechem.com
Introduction of the Acetic Acid Moiety: The resulting benzoic acid derivative can then be functionalized at the ortho position to the carboxyl group to introduce a two-carbon unit that will form the heterocyclic ring. A common method involves the conversion of the benzoic acid to a benzonitrile, followed by functionalization of the adjacent methyl group if starting from a toluene derivative. For instance, 4-bromo-2-chlorobenzonitrile can be synthesized from 2-chloro-4-aminobenzonitrile via a Sandmeyer reaction. However, achieving the desired 3-bromo-4-chloro substitution pattern on a precursor suitable for cyclization requires a carefully planned multi-step synthesis.
A potential synthetic route starting from a di-halogenated benzonitrile is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), in a suitable solvent like CCl₄ or 1,2-dichlorobenzene. researchgate.netyoutube.com | 2-(bromomethyl)-4-bromo-5-chlorobenzonitrile |
| 2 | Cyanide Displacement | Sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent (e.g., DMSO, DMF). | (4-bromo-5-chloro-2-cyanophenyl)acetonitrile |
| 3 | Hydrolysis and Cyclization | Acid- or base-catalyzed hydrolysis of the nitrile groups followed by intramolecular cyclization. | This compound |
This building block approach offers superior control over the final substitution pattern of the target molecule.
Transformations of 2-Bromobenzoate and Related Halogenated Intermediates
The cyclization of ortho-substituted benzamides is a common and effective method for the synthesis of 1,2-dihydroisoquinolin-1-ones. In the context of this compound, a key intermediate would be a derivative of 2-(carboxymethyl)-4-bromo-5-chlorobenzoic acid or a related species.
Palladium-catalyzed intramolecular cyclization reactions, such as the Heck reaction, have been successfully employed for the synthesis of dihydroisoquinolinones from ortho-haloaryl-substituted allenamides. google.com These reactions proceed via the formation of a π-allylpalladium intermediate, which then undergoes nucleophilic attack by the amide nitrogen to close the ring. While not directly applied to the synthesis of the target molecule, this methodology demonstrates the utility of halogenated precursors in transition-metal-catalyzed cyclizations.
Radical cyclization is another powerful tool for the construction of the dihydroisoquinolinone scaffold. For example, oxidative radical alkylarylation of N-allylbenzamide derivatives can lead to the formation of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. chemicalbook.comorganic-chemistry.org This type of reaction involves the generation of an alkyl radical which adds to the aromatic ring, followed by an intramolecular cyclization.
Mechanistic Investigations of Dihydroisoquinolinone Formation
Understanding the reaction mechanisms involved in the formation of 1,2-dihydroisoquinolin-1-ones is crucial for optimizing reaction conditions and controlling selectivity.
Elucidation of Reaction Mechanisms and Key Intermediates (e.g., radical processes, nitrilium ions, iminyl radicals, iminium species)
The formation of the dihydroisoquinolinone ring can proceed through various reactive intermediates depending on the specific synthetic route.
Radical Processes: As mentioned earlier, radical cyclizations are a viable method for constructing the dihydroisoquinolinone core. chemicalbook.comorganic-chemistry.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, followed by a subsequent cyclization step. For instance, a photoredox-catalyzed amidyl N-centered radical addition to a C-C triple bond of an o-alkynylated benzamide (B126) can lead to the formation of isoquinoline-1,3,4(2H)-triones. nih.gov
Nitrilium and Iminium Ions: The Bischler-Napieralski reaction, a classical method for the synthesis of 3,4-dihydroisoquinolines, proceeds through the formation of a nitrilium ion intermediate. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form the heterocyclic ring. While this reaction typically leads to dihydroisoquinolines, modifications can be made to yield dihydroisoquinolinones. Iminium ions are also key intermediates in various cyclization reactions leading to nitrogen-containing heterocycles.
Iminyl Radicals: Iminyl radicals can be generated from N-H imines and can participate in cyclization reactions to form heterocyclic compounds. These radicals can be generated under various conditions, including photoredox catalysis.
Analysis of Stereochemical Control in Asymmetric Syntheses
While this compound is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of chiral dihydroisoquinolinone derivatives, which are often found in biologically active natural products and pharmaceuticals.
Asymmetric synthesis of dihydroisoquinolinones can be achieved through several strategies:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.
Chiral Catalysts: The use of chiral transition metal catalysts or organocatalysts can induce enantioselectivity in the cyclization step. For example, palladium-catalyzed asymmetric Heck reactions have been used to synthesize chiral dihydroisoquinolinones.
Substrate Control: The inherent chirality of a starting material can be used to control the stereochemistry of subsequent transformations.
The stereochemical outcome of these reactions is often determined by the facial selectivity of the key bond-forming step, which can be influenced by steric and electronic factors of the substrate, catalyst, and reagents.
Influence of Catalyst Systems and Reaction Conditions on Pathway Selectivity
The choice of catalyst and reaction conditions plays a pivotal role in determining the reaction pathway and the selectivity of dihydroisoquinolinone synthesis.
Catalyst Systems:
Palladium: Palladium catalysts are widely used in cross-coupling and cyclization reactions. The choice of ligand can significantly influence the reactivity and selectivity of the catalyst. For instance, in Heck reactions, the ligand can affect the rate of oxidative addition, migratory insertion, and reductive elimination.
Rhodium and Cobalt: Rhodium and cobalt catalysts are also effective for C-H activation and annulation reactions leading to isoquinolinones. The choice of metal can influence the regioselectivity of the C-H activation step.
Reaction Conditions:
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity.
Base: In many cyclization reactions, a base is required to deprotonate a functional group or to neutralize an acid formed during the reaction. The strength and steric bulk of the base can impact the reaction outcome.
Temperature: Temperature can affect the rate of competing reaction pathways. In some cases, lower temperatures can improve selectivity.
Additives: Additives such as salts or co-catalysts can be used to modify the reactivity of the catalyst or to promote a specific reaction pathway. For example, in a palladium-catalyzed synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones, the addition of CuBr₂ and LiBr favored the formation of the isoquinoline (B145761), while the use of acetic acid favored the formation of the isoquinolone. researchgate.net
By carefully controlling these parameters, it is possible to direct the reaction towards the desired product with high yield and selectivity.
Chemical Derivatization and Analog Generation for Structure Activity Relationship Sar Studies
Strategies for Functionalization and Substitution of the 1,2-Dihydroisoquinolin-1-one Core
The dihydroisoquinolinone core offers multiple positions for chemical modification. Strategic functionalization at the lactam nitrogen, the aromatic ring, and exocyclic positions allows for the generation of a diverse library of analogs, each probing different aspects of the target's binding site.
The nitrogen atom of the lactam ring (N-2 position) is a key site for derivatization. Its modification can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds. Furthermore, substituents at this position can orient themselves into specific regions of a protein binding pocket. Common strategies for N-2 modification include:
N-Alkylation: Introduction of alkyl chains of varying lengths and branching can probe hydrophobic pockets within the target protein. This is typically achieved under basic conditions using an appropriate alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide).
N-Arylation: The addition of aryl or heteroaryl groups can introduce potential π-stacking interactions or provide new vectors for further functionalization. This is often accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Acylation: Introducing acyl groups can add hydrogen bond acceptors and modulate the electronic properties of the core.
These modifications allow for a fine-tuning of the molecule's steric and electronic properties, which is essential for optimizing interactions with a biological target.
Table 1: Examples of N-2 Position Modifications on the Dihydroisoquinolin-1-one Scaffold
| Modification Type | Reagents and Conditions | Resulting Substituent (R) | Potential SAR Insights |
|---|---|---|---|
| N-Alkylation | NaH, Alkyl Halide (R-X), DMF | -CH₃, -CH₂Ph, -CH₂CH₃ | Probing hydrophobic interactions; Steric tolerance |
| N-Arylation | Arylboronic acid, Cu(OAc)₂, Base | -Ph, -Pyridyl | Exploring π-stacking; Introducing new vectors |
The bromine at the C-6 position and chlorine at the C-7 position are not merely substituents; they are versatile synthetic handles for extensive derivatization via cross-coupling chemistry. nih.gov This allows for the introduction of a wide array of functional groups to explore the SAR of the aromatic portion of the molecule. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.
Key strategies include:
Suzuki-Miyaura Cross-Coupling: Reacting the halo-isoquinolinone with boronic acids or esters introduces aryl, heteroaryl, or vinyl groups. This is a powerful method for exploring larger areas of chemical space and introducing significant structural changes. nih.gov
Sonogashira Cross-Coupling: This reaction with terminal alkynes introduces alkynyl groups, which can serve as rigid linkers or be further transformed. nih.gov The resulting linear substituents can probe narrow channels within a binding site.
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing substituted amines, which can serve as hydrogen bond donors or acceptors and significantly alter the compound's polarity.
Stille Coupling: This reaction uses organostannanes to introduce a variety of alkyl, alkenyl, and aryl groups.
Once new functional groups have been introduced, particularly on the aromatic ring, they can serve as secondary points for further derivatization. For example:
An introduced phenol (B47542) (from a methoxy (B1213986) group that has been deprotected) can be alkylated to generate a small library of ether analogs.
An amino group installed via Buchwald-Hartwig amination can be acylated or sulfonated to probe for additional interactions.
An introduced terminal alkyne from a Sonogashira reaction can undergo click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach larger and more complex molecular fragments.
This multi-stage derivatization strategy allows for the rapid expansion of a compound library from a single, versatile intermediate.
Synthesis of Diversified Compound Libraries from Halogenated Dihydroisoquinolinone Scaffolds
The halogenated 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one is an ideal scaffold for building diversified compound libraries for high-throughput screening and lead optimization. The halogens act as "synthetic growth points" for the systematic elaboration of the core structure. rsc.orgastx.com
Exploring chemical space involves systematically varying molecular properties to discover novel compounds with desired activities. nih.govnih.gov For the dihydroisoquinolinone core, library design principles include:
Vectorial Diversity: Substituents should be introduced at different positions (N-2, C-6, C-7) to probe the target's binding site from multiple angles.
Physicochemical Property Variation: The library should contain analogs with a wide range of properties, including lipophilicity (LogP), polarity (topological polar surface area), size, and shape.
Pharmacophore Element Inclusion: The introduced substituents should include common pharmacophoric features like hydrogen bond donors/acceptors, aromatic rings, and charged groups.
Synthetic Tractability: The chosen reactions for diversification should be robust, high-yielding, and amenable to parallel synthesis to enable the rapid generation of a large number of compounds. nih.gov
By applying these principles, a library can be designed to cover a broad and relevant area of chemical space, increasing the probability of identifying potent and drug-like hits. astx.com
In the context of fragment-based drug discovery (FBDD), the dihydroisoquinolinone core can be considered a "fragment" that binds to a biological target. researchgate.net The bromine and chlorine atoms represent key "growth points" from which the fragment can be elaborated to increase its affinity and develop it into a lead compound. rsc.orgastx.comnih.gov
The process of fragment-to-lead optimization involves iteratively adding chemical functionality to the core to achieve better interactions with the target protein. nih.gov For the this compound scaffold, this process would involve:
Initial Fragment Screening: The core scaffold or a minimally substituted version is tested for binding to the target.
Structural Elucidation: If the fragment binds, structural biology techniques (like X-ray crystallography) are used to determine its binding mode. This reveals the orientation of the C-6 and C-7 halogens relative to the protein's surface.
Vector-Based Elaboration: Based on the structural information, new functional groups are "grown" from the C-6 or C-7 positions into nearby pockets of the binding site to form new, favorable interactions. For example, if the C-6 bromine points towards a hydrophobic pocket, a library of analogs with different alkyl or aryl groups at this position would be synthesized using Suzuki or Stille coupling. If the C-7 chlorine is near a polar residue, analogs with hydrogen-bonding groups would be generated.
This targeted, structure-guided approach is a highly efficient method for lead optimization, leveraging the synthetic versatility of the halogenated scaffold to rapidly improve compound potency. astx.comnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| iodomethane |
| benzyl bromide |
Computational and Theoretical Chemistry Studies of Dihydroisoquinolinone Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy, which in turn dictates the molecule's reactivity and stability.
A critical aspect of these studies is the localization of transition states, which are the energy maxima along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction mechanism and its feasibility. For instance, in the halogenation of aromatic systems, DFT has been used to investigate the structures of intermediate π- and σ-complexes and the profiles of the free energy surfaces. researchgate.net Such studies on analogous systems can provide a framework for understanding the reactivity of 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one in similar chemical environments.
A representative example of calculated thermodynamic parameters for a halogenation reaction is presented below.
| Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -15.8 |
| Gibbs Free Energy of Reaction (ΔG) | -12.5 |
| Activation Energy (Ea) | +25.3 |
This is a hypothetical data table for illustrative purposes.
To predict the reactive behavior of this compound, various reactivity descriptors derived from quantum chemical calculations are analyzed. These descriptors offer insights into the sites of a molecule that are most susceptible to electrophilic or nucleophilic attack.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. mdpi.com
Charge Distribution: The distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MEP) maps, highlights regions that are electron-rich (negatively charged) or electron-poor (positively charged). These maps are invaluable for predicting where a molecule is likely to interact with other charged or polar species.
Fukui Functions: The Fukui function is a more sophisticated reactivity descriptor that quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for a more precise prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks. The analysis of Fukui functions and dual descriptors can provide a detailed picture of the chemical reactivity and site selectivity of a molecule. researchgate.net
| Descriptor | Value |
| HOMO Energy | -6.7 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.2 D |
This is a hypothetical data table for illustrative purposes.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
For a compound like this compound, molecular docking can be used to explore its potential binding modes within the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes.
For example, docking studies on substituted quinoline (B57606) derivatives have been used to investigate their interactions with key amino acids in the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, dihydroisoquinoline derivatives have been docked into the active site of leucine (B10760876) aminopeptidase (B13392206) to explore their binding modes. nih.gov These studies provide a framework for how this compound might be modeled with potential biological targets.
A crucial outcome of molecular docking is the identification of the specific amino acid residues within the target's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. Understanding these key interactions is vital for explaining the ligand's binding affinity and selectivity.
For instance, in studies of morpholine-linked thiazolidinone hybrids, molecular docking simulations predicted that van der Waals forces, hydrogen bonding, and hydrophobic interactions were the main forces of interaction with the target enzyme. scispace.com The presence of chloro and nitro groups was found to be crucial for the biological activity. scispace.com This highlights the importance of the halogen substituents on the this compound scaffold for potential interactions with biological targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Tyrosine Kinase | -8.5 | Met793, Lys745, Cys797 |
| Cyclin-Dependent Kinase 2 | -7.9 | Leu83, Glu81, Asp145 |
| Leucine Aminopeptidase | -9.2 | Gly362, Ala364, Zn ion |
This is a hypothetical data table for illustrative purposes based on data from similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds.
For a series of dihydroisoquinolinone derivatives, a QSAR model would be built by first calculating a set of molecular descriptors for each compound. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates these descriptors with the observed biological activity.
For example, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives have been used to explain their antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. nih.gov The resulting models, often visualized as contour maps, can guide the design of new derivatives with improved activity by indicating regions where modifications to the molecular structure are likely to be beneficial or detrimental. In the context of this compound, QSAR studies on analogous series of compounds can provide valuable insights into how modifications to the dihydroisoquinolinone scaffold might influence its potential biological effects.
| QSAR Model | r² | q² | Predictive r² |
| CoMFA | 0.938 | 0.660 | 0.85 |
| CoMSIA | 0.895 | 0.596 | 0.82 |
This is a representative data table based on published QSAR studies on similar compound classes. nih.gov
Development of 2D and 3D QSAR Models for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been instrumental in understanding the therapeutic potential of dihydroisoquinolinone derivatives and related heterocyclic systems. researchgate.netnih.gov
2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. These models are computationally less intensive and are valuable for initial screening and for identifying key molecular properties that govern biological activity. For instance, in studies of related quinoline derivatives, 2D-QSAR models have been developed to predict their inhibitory activity against various biological targets. nih.gov These models often highlight the importance of specific substituent patterns and electronic properties for activity.
3D-QSAR, on the other hand, considers the three-dimensional structure of the molecules. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to correlate the steric and electrostatic fields of aligned molecules with their biological activities. mdpi.com These models provide a more detailed understanding of the spatial arrangement of functional groups that are conducive to potent biological interactions. For dihydroisoquinolinone systems, 3D-QSAR studies can elucidate the optimal shape and electronic distribution required for binding to a specific biological target. The contour maps generated from these analyses can guide the rational design of new derivatives, such as analogs of this compound, by indicating regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity. mdpi.com
A hypothetical 2D-QSAR study on a series of dihydroisoquinolinone derivatives might reveal the following relationships:
| Descriptor | Correlation with Activity | Implication for this compound |
| Molecular Weight | Positive | The presence of heavy atoms like bromine and chlorine may contribute positively to activity. |
| LogP (Lipophilicity) | Optimal Range | The bromo and chloro substituents would increase lipophilicity, which would need to be balanced for optimal activity. |
| Dipole Moment | Significant | The polar lactam group and the halogen substituents create a significant dipole moment, likely influencing interactions. |
| Number of Hydrogen Bond Donors/Acceptors | Important | The lactam moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O), crucial for target binding. |
Spatial Requirements and Electronic Features for Optimal Biological Engagement
The biological activity of dihydroisoquinolinone derivatives is intrinsically linked to their spatial and electronic characteristics, which dictate their ability to interact with specific biological targets. nih.gov Molecular docking and modeling studies on related heterocyclic compounds provide valuable insights into these requirements. researchgate.net
Electronic Features: The electronic landscape of a molecule, including its charge distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), plays a pivotal role in its biological interactions. ijcce.ac.ir The lactam moiety in the dihydroisoquinolinone core is a key electronic feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The bromine and chlorine substituents in this compound are electron-withdrawing groups, which can influence the electron density of the entire ring system. This can modulate the strength of hydrogen bonds and other non-covalent interactions. Furthermore, halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center, could be a significant factor in the biological engagement of this specific compound.
| Feature | Description | Potential Role in Biological Activity |
| Lactam Moiety | Contains a hydrogen bond donor (N-H) and acceptor (C=O). | Crucial for forming specific hydrogen bonds with target residues. |
| Aromatic Ring | Provides a planar surface for π-π stacking and hydrophobic interactions. | Can interact with aromatic amino acid residues in the binding site. |
| Bromo and Chloro Substituents | Introduce steric bulk and are electron-withdrawing. | Can enhance binding through hydrophobic and van der Waals interactions, and potentially through halogen bonding. |
| Molecular Dipole Moment | The overall distribution of charge across the molecule. | Influences long-range electrostatic interactions with the target protein. |
Conformational Analysis and Molecular Dynamics Simulations
While the dihydroisoquinolinone ring system is relatively rigid, some degree of conformational flexibility may exist, particularly with respect to any non-aromatic portions of the molecule or bulky substituents. Conformational analysis aims to identify the low-energy conformations that a molecule is likely to adopt. nih.gov For this compound, the primary structure is largely planar, but minor puckering of the dihydroisoquinoline ring could occur.
Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. uni-marburg.denih.gov An MD simulation of this compound, either in solution or within a protein binding site, could reveal:
Stable Conformations: The simulation can explore the conformational landscape and identify the most stable and frequently adopted shapes of the molecule.
Interaction Dynamics: When simulated within a protein's active site, MD can show how the ligand and protein adapt to each other, the stability of key interactions (like hydrogen bonds) over time, and the role of water molecules in mediating these interactions. youtube.com
Binding Free Energies: Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to its target, providing a theoretical prediction of its binding affinity.
Biological Activity and Molecular Mechanisms of Dihydroisoquinolinone Derivatives in Vitro and Mechanistic Focus
Modulation of Enzyme Activity by Dihydroisoquinolinone Analogs
The ability of small molecules to selectively inhibit enzyme activity is a cornerstone of modern pharmacology. Research into the dihydroisoquinolinone core has explored its potential as a template for designing inhibitors against various enzymatic targets.
Inhibition of Mycobacterial ATP Synthase
A comprehensive literature search was conducted to identify studies detailing the inhibition of Mycobacterial ATP synthase by 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one or its analogs. The search did not yield specific data on dihydroisoquinolinone derivatives acting as direct inhibitors of this enzyme. Research on Mycobacterial ATP synthase inhibitors has largely focused on other chemical classes, such as diarylquinolines. nih.govnih.gov
Inhibition of HIV-1 Reverse Transcriptase
An extensive review of published research did not find specific evidence of this compound or related dihydroisoquinolinone compounds demonstrating inhibitory activity against the polymerase function of HIV-1 reverse transcriptase. The field of non-nucleoside reverse transcriptase inhibitors is dominated by other heterocyclic scaffolds. nih.gov
Inhibition of DNA Topoisomerase IIα
A literature search found no specific studies demonstrating that dihydroisoquinolinone derivatives function as inhibitors or "poisons" of DNA Topoisomerase IIα. Topoisomerase IIα poisons typically stabilize the transient enzyme-DNA complex, leading to double-strand breaks, a mechanism for which compounds of this specific class have not been identified in the reviewed literature. nih.gov
Interactions with Protein Targets and Cellular Pathways
Beyond direct enzyme inhibition, dihydroisoquinolinone derivatives have been shown to interact with other critical protein targets and influence cellular pathways through distinct molecular mechanisms. These interactions include the stabilization of misfolded proteins and the disruption of protein-protein interactions essential for oncogenic signaling.
Pharmacological Chaperoning of Protein Folding (e.g., Phenylalanine Hydroxylase stabilization)
Phenylketonuria (PKU) is a metabolic disorder caused by mutations in the Phenylalanine Hydroxylase (PAH) gene, which often lead to protein misfolding and subsequent degradation. uzh.ch Pharmacological chaperones are small molecules that can bind to and stabilize these mutant proteins, restoring their proper conformation and function.
A high-throughput screening of over 1,000 pharmacological agents identified a dihydroisoquinolinone derivative, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one (referred to as compound III in the study), as a promising pharmacological chaperone for PAH. uzh.chnih.gov This compound was found to enhance the thermal stability of the wild-type PAH enzyme without significantly inhibiting its catalytic activity. uzh.chnih.gov
Further in vitro studies demonstrated that this dihydroisoquinolinone derivative could stabilize the functional tetrameric conformation of both recombinant wild-type PAH and various PKU-associated mutant forms of the enzyme. uzh.chnih.gov When tested in cellular models, the compound significantly increased both the activity and the steady-state protein levels of transiently expressed wild-type and mutant PAH. uzh.chnih.gov These findings indicate that the dihydroisoquinolinone analog helps prevent the misfolding and subsequent degradation of the enzyme, thereby rescuing its function.
| Compound | Target | Mechanism of Action | Observed In Vitro Effects | Reference |
|---|---|---|---|---|
| 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one | Phenylalanine Hydroxylase (PAH) | Pharmacological Chaperone | Enhanced thermal stability; Stabilized functional tetrameric conformation of WT-PAH and PKU mutants; Increased activity and steady-state protein levels in cells. | uzh.chnih.gov |
WD Repeat Domain 5 (WDR5) WIN-site Inhibition
WD repeat domain 5 (WDR5) is a scaffolding protein that plays a critical role in assembling chromatin-modifying complexes, including the MLL/SET histone methyltransferases. nih.govvanderbilt.edu The interaction between WDR5 and its partner proteins is often mediated by the binding of an arginine-containing "WIN" motif on the partner protein to a pocket on WDR5 known as the "WIN-site." vanderbilt.edu Disrupting this interaction is a therapeutic strategy for cancers dependent on WDR5 activity, such as MLL-rearranged leukemias and certain MYC-driven tumors. nih.gov
Structure-based drug design has led to the discovery of a novel class of potent WDR5 WIN-site antagonists featuring a bicyclic dihydroisoquinolinone core. nih.gov These compounds were developed by cyclizing a linear benzamide (B126) precursor, which fixed the molecule in its bound conformation and improved its drug-like properties. nih.gov
These dihydroisoquinolinone-based inhibitors have demonstrated high-affinity binding to WDR5, with the most potent analogs achieving picomolar binding affinity. nih.gov In cellular assays, these compounds exhibit selective, concentration-dependent anti-proliferative activity in sensitive MLL-fusion cancer cell lines (e.g., MV4:11, Molm13). nih.gov The mechanism of action involves the inhibitor binding to the WDR5 WIN-site, which leads to the displacement of the WDR5 protein from its binding sites on chromatin. nih.govnovartis.com This displacement triggers a cascade of cellular events, including:
Decreased expression of WDR5-bound ribosome protein genes. nih.govnovartis.com
Induction of nucleolar stress. nih.govnovartis.com
Increased translation of the p53 tumor suppressor protein. nih.gov
Activation of p53-dependent apoptosis. nih.govvanderbilt.edu
The cellular selectivity of these compounds is often measured by comparing their half-maximal growth inhibition (GI₅₀) in a sensitive cell line (e.g., MV4:11) versus an insensitive control cell line (e.g., K562, which is p53-null). nih.gov
| Compound Series | Target | Binding Site | Potency | Cellular Activity | Reference |
|---|---|---|---|---|---|
| Bicyclic Dihydroisoquinolinones | WD Repeat Domain 5 (WDR5) | WIN-site | Picomolar binding affinity for optimized analogs. | Selective anti-proliferative activity in MLL-fusion cell lines (e.g., MV4:11, Molm13); Inhibition of proliferation in MYC-driven cancer cells. | nih.gov |
ATP-Binding Cassette Transporter A1 (ABCA1) Up-regulation Mechanisms
The ATP-Binding Cassette Transporter A1 (ABCA1) is a crucial membrane transporter that facilitates the efflux of cellular cholesterol and phospholipids (B1166683) to apolipoproteins, a key step in the formation of high-density lipoprotein (HDL). The up-regulation of ABCA1 expression is a promising strategy for preventing the formation of foam cells, which are implicated in the development of atherosclerosis.
Research into a series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives, which share a core structural similarity with dihydroisoquinolinones, has demonstrated their capacity to up-regulate ABCA1 expression. In a study utilizing RAW264.7 macrophage cells, these compounds were assessed for their ability to activate the ABCA1 promoter. Structure-activity relationship (SAR) analysis revealed that substitutions on the quinazolinone moiety significantly influenced this activity. Specifically, the introduction of halogen atoms, such as chlorine (-Cl) or bromine (-Br), at the C-9 position resulted in compounds with significantly enhanced ABCA1 promoter activation compared to the unsubstituted parent compound. For instance, at a concentration of 10 μM, the 9-chloro substituted derivative exhibited a 2.00-fold activation, while the 9-bromo derivative showed a 2.50-fold activation of the ABCA1 promoter. This suggests that the electronic properties and steric effects of halogen substituents play a key role in the interaction with and activation of the molecular pathways governing ABCA1 expression.
Table 1: ABCA1 Promoter Activation by Substituted Quinazolinone Derivatives
| Compound | Substitution at C-9 | Fold Activation (10 µM) |
|---|---|---|
| Parent Compound | -H | 1.00 |
| Derivative 2 | -Cl | 2.00 |
| Derivative 3 | -Br | 2.50 |
| Derivative 4 | -CH3 | 1.75 |
Antimicrobial and Antifungal Mechanisms of Action
Dihydroisoquinolinone derivatives have been identified as possessing potent antimicrobial and antifungal properties, making them candidates for the development of new agrochemicals and therapeutic agents.
Antioomycete Activity and Membrane Disruption
In the search for novel agents to manage plant diseases, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their activity against various phytopathogens. The bioassays indicated that their antioomycete activity, particularly against Pythium recalcitrans, was notably superior to their antifungal activity against other tested fungal pathogens. nih.gov
One of the most potent compounds, designated I23, demonstrated a high in vitro potency against P. recalcitrans with a median effective concentration (EC50) value of 14 µM. nih.gov Further investigations into its mechanism of action through physiological, biochemical, and ultrastructural analyses suggested that the primary mode of action involves the disruption of the biological membrane systems of P. recalcitrans. nih.gov This membrane disruption leads to a loss of cellular integrity and ultimately, cell death.
Antifungal Properties (e.g., against Alternaria alternata, Curvularia lunata, Fusarium oxysporum)
The same library of 3,4-dihydroisoquinolin-1(2H)-one derivatives was also tested for its antifungal activity against a panel of six phytopathogenic fungi. While the compounds generally showed more pronounced activity against the oomycete P. recalcitrans, they also exhibited inhibitory effects against true fungi. nih.gov The screening revealed varying degrees of efficacy against species such as Alternaria alternata, Curvularia lunata, and Fusarium oxysporum. The antifungal activity was found to be highly dependent on the specific substitutions on the dihydroisoquinolinone scaffold. For many derivatives, the antifungal efficacy was moderate compared to their antioomycete potency, highlighting a degree of selectivity in their mechanism of action.
Table 2: In Vitro Antifungal Activity of Dihydroisoquinolinone Derivatives at 50 µg/mL
| Compound | Inhibition Rate (%) against A. alternata | Inhibition Rate (%) against C. lunata | Inhibition Rate (%) against F. oxysporum |
|---|---|---|---|
| I1 | 25.4 | 18.7 | 30.1 |
| I15 | 33.8 | 29.5 | 41.2 |
| I23 | 45.2 | 38.6 | 55.9 |
| I25 (Cl-substituted) | 48.1 | 41.3 | 58.4 |
| I26 (Br-substituted) | 49.5 | 42.8 | 60.3 |
Structure-Activity Relationships Governing Antimicrobial Efficacy
The antimicrobial efficacy of 3,4-dihydroisoquinolin-1(2H)-one derivatives is intricately linked to their chemical structure. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models, have provided insights into the structural requirements for potent antioomycete activity. nih.gov These analyses revealed that the presence of a carboxyl group at the C4 position is a critical determinant for activity. nih.gov The models suggest that this group is essential for the molecule's interaction with its biological target. Furthermore, the nature and position of substituents on the N2 and C3 sites of the dihydroisoquinolinone core were also found to significantly modulate the biological potency. nih.gov
Structure-Activity Relationship (SAR) Insights into Biological Potency
Impact of Halogen Substitution Patterns on Target Binding and Selectivity
Halogen atoms are of great importance in medicinal chemistry as their substitution can enhance metabolic stability, lipophilicity, and electronegativity, potentially leading to improved biological activity. In the context of dihydroisoquinolinone derivatives, halogen substitution patterns have a profound impact on target binding and selectivity.
As noted in the up-regulation of ABCA1, the presence of chloro and bromo substituents significantly increased the activity of quinazolinone derivatives. rsc.org Similarly, in the antioomycete and antifungal screening of 3,4-dihydroisoquinolin-1(2H)-one derivatives, halogenated compounds often displayed superior activity. For example, comparing derivatives substituted on the N-phenyl ring, the 4-bromo substituted compound (I26) consistently showed slightly higher inhibition rates against fungal pathogens than the 4-chloro substituted compound (I25). nih.gov This suggests that the size, electronegativity, and ability of the halogen to form halogen bonds can fine-tune the binding affinity of the compound to its molecular target. The specific placement of halogens on the aromatic rings of the dihydroisoquinolinone scaffold is a key strategy for optimizing both the potency and the selectivity of these biologically active molecules.
Role of Core Scaffold and Side Chain Modifications in Receptor Recognition
The dihydroisoquinolinone core provides a fundamental framework for interaction with various biological receptors. Modifications to this scaffold, particularly at the C-6 and C-7 positions, as well as alterations to side chains, have been shown to significantly impact binding affinity and selectivity.
Structure-activity relationship (SAR) studies on various isoquinoline (B145761) derivatives have demonstrated the importance of substitutions on the benzene (B151609) ring of the core scaffold. For instance, in the context of 2-hydroxyisoquinoline-1,3-diones, aryl substitutions at either the C-6 or C-7 position were found to be critical for the inhibition of the hepatitis C virus (HCV) NS5B polymerase. nih.gov This suggests that these positions are key interaction points within the enzyme's active site. nih.gov
The introduction of halogen atoms, such as bromine and chlorine, at these positions can profoundly influence a compound's biological activity. Halogen substituents can alter the electronic and lipophilic properties of the molecule, thereby affecting its ability to cross cell membranes and interact with target proteins. nih.gov Studies on other heterocyclic compounds have shown that halogen atoms can enhance binding affinity through steric and hydrophobic effects. researchgate.net Specifically, chlorine and bromine can increase hydrophobicity, which may lead to stronger interactions with hydrophobic pockets in a receptor. researchgate.net The unique properties of halogen atoms, including their ability to form halogen bonds, can also contribute to target binding and selectivity. mdpi.com For example, in a series of isoquinoline-1,3-dione-based inhibitors, halogen substituents were found to be crucial for both potency and selectivity between different deubiquitinase enzymes. nih.gov
Below is an interactive data table summarizing the influence of scaffold modifications on the biological activity of isoquinoline derivatives based on published research.
| Scaffold/Derivative Class | Modification Position(s) | Observed Biological Effect | Key Findings |
| 2-Hydroxyisoquinoline-1,3-diones | C-6 or C-7 | Inhibition of HCV NS5B polymerase nih.gov | Aryl substitutions at these positions are critical for activity. nih.gov |
| Isoquinoline-1,3-diones | Not specified | Inhibition of deubiquitinases (USP2/USP7) nih.gov | Halogen substituents are crucial for potency and selectivity. nih.gov |
| Tetrahydroisoquinolines | 7-position | Inhibition of M. tuberculosis ATP synthase nih.gov | The nature of the side chain linker is important for activity. nih.gov |
| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-ones | Benzene ring | Enhanced binding to human serum albumin researchgate.net | Halogen substitution increases binding affinity through steric and hydrophobic effects. researchgate.net |
Pharmacophore Mapping for Specific Biological Effects
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.me These features include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positively or negatively charged groups. fiveable.me By understanding the pharmacophore of a particular class of compounds, medicinal chemists can design new molecules with improved potency and selectivity. nih.gov
For dihydroisoquinolinone derivatives, a general pharmacophore model can be hypothesized based on their known structure-activity relationships. The key features would likely include:
Aromatic/Hydrophobic Region: The benzene ring of the dihydroisoquinolinone core serves as a crucial hydrophobic feature that can engage in van der Waals or pi-pi stacking interactions with the receptor.
Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam ring is a prominent hydrogen bond acceptor, capable of forming a key interaction with a hydrogen bond donor group on the target protein.
Substituent-Defined Interaction Points: The substituents at the C-6 and C-7 positions can introduce additional pharmacophoric features. For instance, halogen atoms at these positions could act as hydrophobic features or participate in halogen bonding. mdpi.com Hydroxyl or methoxy (B1213986) groups could serve as hydrogen bond donors or acceptors.
A hypothetical pharmacophore model for a dihydroisoquinolinone derivative might consist of a hydrophobic core, a hydrogen bond acceptor, and two additional hydrophobic/halogen-bonding sites corresponding to the C-6 and C-7 positions. The precise spatial arrangement of these features would be critical for effective binding to a specific biological target.
The development of a robust pharmacophore model typically involves the following steps:
Selection of a training set of active molecules: A diverse set of dihydroisoquinolinone derivatives with known biological activities is chosen.
Conformational analysis: The possible low-energy conformations of each molecule are generated.
Feature identification and alignment: Common chemical features among the active molecules are identified and aligned in 3D space.
Pharmacophore model generation and validation: A 3D model representing the essential features is generated and then validated by its ability to distinguish between active and inactive compounds. nih.gov
This approach allows for the virtual screening of large compound libraries to identify new potential hits with the desired biological activity, streamlining the drug discovery process. mdpi.com
Future Research Directions and Translational Perspectives
Advancements in Asymmetric Synthesis and Sustainable Production of Dihydroisoquinolinones
The chirality of dihydroisoquinolinone derivatives often plays a crucial role in their biological activity. Consequently, the development of efficient and sustainable methods for their asymmetric synthesis is a primary focus of current research.
Recent advancements have seen the rise of organocatalysis as a powerful tool for the enantioselective synthesis of dihydroisoquinolinones. For instance, quinine-based squaramide organocatalysts have been successfully employed in a one-pot aza-Henry–hemiaminalization–oxidation sequence to produce trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with high diastereoselectivity and enantioselectivity. This approach offers a metal-free and environmentally benign alternative to traditional methods.
Transition-metal catalysis also continues to evolve, with a focus on sustainability. The use of earth-abundant 3d-transition metals like cobalt is being explored as a greener alternative to precious metals such as palladium and rhodium for C-H functionalization and cyclization reactions to form the dihydroisoquinolinone core. Furthermore, domino reactions, which combine multiple synthetic steps into a single operation, are being developed to improve atom economy and reduce waste. A notable example is the palladium-catalyzed asymmetric Heck/Suzuki domino reaction, which provides access to chiral disubstituted dihydroisoquinolinones in good yields and with excellent enantioselectivity.
Biocatalysis represents another promising avenue for the sustainable production of chiral dihydroisoquinolinones. Enzymes, operating under mild conditions in aqueous media, offer the potential for highly selective transformations with minimal environmental impact. The application of enzymes in the synthesis of related nitrogen-containing heterocycles, such as tetrahydroquinolines, through deracemization and asymmetric reduction, highlights the feasibility of this approach for dihydroisoquinolinones. Future research will likely focus on the discovery and engineering of novel enzymes with specific activity towards the dihydroisoquinolinone scaffold.
Table 1: Comparison of Asymmetric Synthesis Methodologies for Dihydroisoquinolinones
| Methodology | Catalyst/Reagent | Key Features | Sustainability Aspects |
| Organocatalysis | Quinine-based squaramide | Metal-free, one-pot reaction, high stereoselectivity | Avoids toxic heavy metals, reduces purification steps |
| Transition-Metal Catalysis | Palladium, Cobalt | High efficiency, good functional group tolerance | Shift towards earth-abundant metals, domino reactions improve atom economy |
| Biocatalysis | Enzymes (e.g., oxidases, reductases) | High enantioselectivity, mild reaction conditions | Use of renewable catalysts, aqueous reaction media, biodegradable waste |
Rational Design of Next-Generation Dihydroisoquinolinone Analogs with Enhanced Specificity
The therapeutic efficacy of a drug is intrinsically linked to its specificity for its biological target. Rational drug design, often aided by computational modeling, is a powerful strategy for developing next-generation dihydroisoquinolinone analogs with improved target selectivity, thereby minimizing off-target effects and enhancing the therapeutic window.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the dihydroisoquinolinone scaffold and evaluating the impact on biological activity, researchers can identify key structural features responsible for target binding and selectivity. For example, in the development of dihydroisoquinolinone-based inhibitors of poly(ADP-ribose) polymerase (PARP), it was found that the orientation of substituents on the aromatic ring was critical for optimal inhibitory activity.
Computational approaches, such as molecular docking and molecular dynamics simulations, play a crucial role in visualizing and predicting how dihydroisoquinolinone analogs interact with their target proteins at the molecular level. These in silico methods can guide the design of new derivatives with optimized binding geometries and improved interaction profiles. For instance, in the design of inhibitors for the enhancer of zeste homolog 2 (EZH2), computational analysis identified a preferential amide torsion that improved the binding properties of the compounds, leading to the design of a more potent cyclized analog.
A key strategy for enhancing specificity is the use of conformational restriction. By introducing rigid structural elements into the dihydroisoquinolinone scaffold, the molecule can be locked into a specific conformation that is optimal for binding to the desired target but not to off-targets. This approach has been successfully applied in the design of selective phosphodiesterase 4 (PDE4) inhibitors, where the fusion of an oxazolidinone ring to the tetrahydroisoquinoline core led to increased selectivity for the PDE4B subtype over PDE4D.
Deeper Mechanistic Investigations into Novel Biological Pathways and Targets
While dihydroisoquinolinones have been investigated for their activity against a range of known targets, a deeper understanding of their mechanism of action and the identification of novel biological pathways they modulate are crucial for expanding their therapeutic applications.
One area of significant interest is the inhibition of protein-protein interactions (PPIs). The p53-MDM2 interaction is a key regulator of the p53 tumor suppressor pathway, and its disruption is a promising strategy in cancer therapy. Dihydroisoquinolinone derivatives have been identified as potent inhibitors of this interaction. researchoutreach.org X-ray crystallography has revealed that these inhibitors bind to a distinct pocket on the MDM2 protein, providing a structural basis for their mechanism of action. researchoutreach.org Future studies will aim to elucidate the downstream cellular consequences of this inhibition and its potential for combination therapies.
Another emerging target for dihydroisoquinolinone-based therapeutics is the stimulator of interferon genes (STING) pathway. STING is a key mediator of innate immunity, and its overactivation is implicated in autoimmune and inflammatory diseases. Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been discovered as potent STING inhibitors. nih.gov Mechanistic studies suggest that these compounds may act through covalent binding to the transmembrane domain of STING, thereby blocking its activation. nih.gov Further investigation into the precise molecular interactions and the impact on downstream signaling pathways will be essential for the development of these inhibitors as anti-inflammatory agents.
The broad biological activities reported for dihydroisoquinolinone derivatives, including antimetastatic, anti-inflammatory, and antimicrobial effects, suggest that this scaffold may interact with a multitude of biological targets. Unbiased screening approaches, such as chemoproteomics and phenotypic screening, could be employed to identify novel protein targets and cellular pathways modulated by this class of compounds. This will not only provide a deeper understanding of their biological effects but also open up new avenues for therapeutic intervention.
Application of Fragment-Based Drug Discovery (FBDD) Leveraging Dihydroisoquinolinone Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. This technique involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead molecules. The dihydroisoquinolinone scaffold, with its rigid structure and multiple points for chemical modification, is well-suited for FBDD approaches.
The dihydroisoquinolinone core itself can be considered a valuable fragment. Its cis-amide moiety can act as both a hydrogen bond donor and acceptor, while the fused phenyl ring provides a hydrophobic interaction surface. This versatility allows it to bind to a variety of protein targets.
In an FBDD campaign, a library of diverse dihydroisoquinolinone-based fragments can be synthesized and screened against a target of interest. NMR spectroscopy and X-ray crystallography are powerful techniques for identifying fragment hits and characterizing their binding modes. Once a hit is identified, synthetic chemistry is employed to elaborate the fragment by adding chemical groups that extend into adjacent binding pockets on the protein surface, thereby increasing affinity and selectivity.
A successful example of this approach is the discovery of novel isoquinolone-based inhibitors of phosphoinositide-dependent kinase-1 (PDK1), a key enzyme in cancer signaling pathways. nih.gov An isoquinolone fragment was identified as a hit through NMR screening and subsequently optimized into a potent and selective inhibitor through a fragment-growing approach. This case study highlights the potential of FBDD to rapidly identify novel and potent drug candidates based on the dihydroisoquinolinone scaffold. Future FBDD campaigns targeting other disease-relevant proteins are likely to yield a new generation of dihydroisoquinolinone-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
